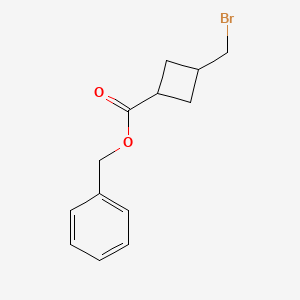

Benzyl 3-(bromomethyl)cyclobutanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-(bromomethyl)cyclobutanecarboxylate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of cyclobutanecarboxylate, featuring a bromomethyl group attached to the cyclobutane ring and a benzyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl 3-(bromomethyl)cyclobutanecarboxylate can be synthesized through a multi-step process. One common method involves the bromination of benzyl cyclobutanecarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow photochemical bromination. This method uses bromotrichloromethane (BrCCl3) as the brominating agent and is conducted under UV light to initiate the reaction. This approach allows for efficient large-scale production with high yields .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 3-(bromomethyl)cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the ester group.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is benzyl 3-(hydroxymethyl)cyclobutanecarboxylate.

Aplicaciones Científicas De Investigación

Benzyl 3-(bromomethyl)cyclobutanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through nucleophilic substitution reactions.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Mecanismo De Acción

The mechanism of action of benzyl 3-(bromomethyl)cyclobutanecarboxylate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The ester group can also participate in various chemical transformations, such as hydrolysis or reduction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparación Con Compuestos Similares

Benzyl 3-(bromomethyl)cyclobutanecarboxylate can be compared with other bromomethyl derivatives and cyclobutanecarboxylate esters:

Benzyl 3-(chloromethyl)cyclobutanecarboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the nature of the halogen.

Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate: The bromomethyl group is replaced by a hydroxymethyl group, leading to different chemical properties and reactivity.

Cyclobutanecarboxylic acid derivatives: Various esters and amides of cyclobutanecarboxylic acid can be compared based on their functional groups and reactivity.

This compound stands out due to its unique combination of a bromomethyl group and a benzyl ester, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Actividad Biológica

Benzyl 3-(bromomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, highlighting its significance in medicinal chemistry.

This compound has the following chemical properties:

- Molecular Formula : C13H15BrO2

- Molar Mass : 283.16 g/mol

- Structure : The compound features a cyclobutane ring with a bromomethyl group and a benzyl ester, which may influence its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves bromination of the cyclobutane derivative followed by esterification. This multi-step process allows for the introduction of functional groups that enhance biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of cyclobutane compounds exhibit significant antitumor properties. For instance, research conducted on various cancer cell lines demonstrated that certain derivatives can inhibit cell proliferation effectively. In particular, compounds similar to this compound were tested against multiple cancer types, including breast and lung cancers, showing promising results in vitro .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. For example, it is suggested that such compounds can modulate the nitric oxide/cyclic GMP (NO/cGMP) signaling pathway, which plays a crucial role in various physiological processes including smooth muscle relaxation and cell proliferation. This modulation could potentially lead to therapeutic applications in conditions like hypertension and cancer .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in MDA-MB-468 breast cancer cells. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment, revealing IC50 values that suggest significant cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast) | 12 |

| A549 (Lung) | 15 |

| HCT116 (Colon) | 20 |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. Researchers observed alterations in gene expression profiles associated with apoptosis and cell cycle regulation following treatment with the compound. This suggests that the compound not only inhibits tumor growth but may also induce programmed cell death through intrinsic pathways .

Propiedades

IUPAC Name |

benzyl 3-(bromomethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCABFRPKRKQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.